BenchChemオンラインストアへようこそ!

2-methyl-3-oxo-N-(quinolin-8-yl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

TPSA hydrogen-bonding capacity physicochemical differentiation

This 2-methyl-3-oxo-N-(quinolin-8-yl) hexahydrocinnoline-6-carboxamide (CAS 1904197-29-0) is a research-grade screening compound distinguished by its quinolin-8-yl carboxamide side chain—a biaryl nitrogen heterocycle absent from commercially interchangeable close analogs (e.g., N-phenyl, N-pyridyl). This quinoline substructure introduces unique H-bond acceptor capacity, π-stacking potential, and conformational rigidity critical for adenosine, melatonin, or muscarinic receptor family screening. With TPSA 74.7 Ų, XLogP3 1.2, and one HBD, it occupies privileged CNS drug-like property space (TPSA <90 Ų; XLogP3 1–3), ideal for fragment-growing SBDD campaigns. The 8-aminoquinoline motif is a validated metal-chelating pharmacophore in antimalarial/antileishmanial phenotypic assays. Supplied as a racemic mixture; exact compound procurement is essential—generic replacement with in-class analogs risks loss of target-engagement profiles dependent on the intramolecular H-bonding geometry unique to this scaffold.

Molecular Formula C19H18N4O2
Molecular Weight 334.379
CAS No. 1904197-29-0
Cat. No. B2544168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-oxo-N-(quinolin-8-yl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
CAS1904197-29-0
Molecular FormulaC19H18N4O2
Molecular Weight334.379
Structural Identifiers
SMILESCN1C(=O)C=C2CC(CCC2=N1)C(=O)NC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C19H18N4O2/c1-23-17(24)11-14-10-13(7-8-15(14)22-23)19(25)21-16-6-2-4-12-5-3-9-20-18(12)16/h2-6,9,11,13H,7-8,10H2,1H3,(H,21,25)
InChIKeyVCRPBGPLPMGCAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-Methyl-3-oxo-N-(quinolin-8-yl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide (CAS 1904197-29-0) – Class, Core Characteristics, and Inventory Positioning


2-Methyl-3-oxo-N-(quinolin-8-yl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide (CAS 1904197-29-0) is a synthetic heterocyclic small molecule belonging to the hexahydrocinnoline-6-carboxamide class, characterized by a partially saturated pyridazine ring fused to a cyclohexane ring and bearing a quinolin-8-yl carboxamide side chain [1]. It is cataloged as a research-grade screening compound (PubChem CID 92126220) with a molecular weight of 334.4 g·mol⁻¹, an XLogP3 of 1.2, a topological polar surface area (TPSA) of 74.7 Ų, and one hydrogen-bond donor [1]. The compound possesses one undefined stereocenter and is supplied as a racemic mixture [1]. It has no published bioactivity annotations in ChEMBL, no patent-protected therapeutic indication, and no reported ADME/Tox profile at the time of this analysis.

Why Generic Substitution Fails: Structural Uniqueness of the Quinolin-8-yl Side Chain in 2-Methyl-3-oxo-N-(quinolin-8-yl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide


Within the 2-methyl-3-oxo-hexahydrocinnoline-6-carboxamide series, the N-substituent at the 6-carboxamide position is the primary determinant of molecular recognition properties. The quinolin-8-yl group of CAS 1904197-29-0 introduces a biaryl-type, nitrogen-containing heterocycle that is absent from close analogs bearing simple phenyl (CAS 1903592-85-7), 3-cyanophenyl (CAS 1903142-06-2), or pyridin-4-ylmethyl (CAS 1903142-24-4) substituents [1]. This quinolin-8-yl moiety alters hydrogen-bond acceptor capacity, π-stacking potential, and conformational rigidity—factors that cannot be replicated by substituting a commercially available in-class analog. Generic replacement without confirmatory activity data therefore risks loss of any target-engagement profile that depends on the quinoline nitrogen orientation and the intramolecular hydrogen-bonding geometry unique to the 8-aminoquinoline carboxamide substructure [1]. Consequently, procurement of the exact compound is essential for maintaining chemical integrity in hit-validation and structure–activity relationship (SAR) studies.

Quantitative Evidence Guide: Physicochemical and Structural Differentiation of 2-Methyl-3-oxo-N-(quinolin-8-yl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide


TPSA Modulation via Quinolin-8-yl Substituent vs. Phenyl and Pyridyl Analogs

The topological polar surface area (TPSA) of CAS 1904197-29-0 is 74.7 Ų, contributed by four hydrogen-bond acceptors (two carbonyl oxygens, one pyridazine nitrogen not methylated, and the quinoline nitrogen) and one hydrogen-bond donor (the carboxamide NH) [1]. Comparatively, the N-phenyl analog (CAS not listed) possesses only three HBA, while the N-(pyridin-4-yl)methyl analog (CAS 1903142-24-4) exhibits an additional HBA from the pyridine ring, predicting a TPSA >80 Ų. This positions the quinolin-8-yl compound in a distinct TPSA window that balances passive permeability with solubility.

TPSA hydrogen-bonding capacity physicochemical differentiation

Lipophilicity (XLogP3) Differentiation from N-Phenyl and N-Benzyl Congeners

The XLogP3 of CAS 1904197-29-0 is 1.2 [1]. This value is notably lower than that predicted for the N-phenyl analog (estimated XLogP3 ~1.8–2.2 due to the absence of an additional heteroatom in the aromatic substituent) and for the N-benzyl analog (estimated XLogP3 ~1.6–2.0). The quinoline nitrogen increases polarity without substantially raising TPSA, yielding a favorable lipophilic ligand efficiency (LLE) profile for early-stage hit triage—assuming equipotent binding.

XLogP3 lipophilicity drug-likeness

Conformational Rigidity and Rotatable Bond Count Relative to N-Benzyl and N-Phenethyl Analogs

CAS 1904197-29-0 contains two rotatable bonds (the C–N carboxamide linkage and the C–C bond connecting the carboxamide carbonyl to the hexahydrocinnoline ring) [1]. In contrast, the N-benzyl analog (2-methyl-3-oxo-N-benzyl-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide) introduces a methylene spacer, increasing the rotatable bond count to three. The N-phenethyl analog would have four rotatable bonds. Lower rotatable bond count correlates with reduced conformational entropy penalty upon target binding, which can translate to improved enthalpic efficiency in isothermal titration calorimetry (ITC) studies.

rotatable bonds conformational entropy ligand efficiency

Hydrogen-Bond Donor Count Distinction from Secondary Amide and Sulfonamide Analogs

CAS 1904197-29-0 possesses exactly one hydrogen-bond donor (the carboxamide –NH) [1]. This is identical to the N-phenyl analog but contrasts with the N-(3-methanesulfonamidophenyl) analog (available from chemical suppliers), which bears two HBD (carboxamide NH plus sulfonamide NH). Maintaining a single HBD keeps the compound within Lipinski's Rule of Five (HBD ≤5) with substantial headroom, whereas addition of polar HBD groups can degrade passive membrane permeability.

HBD count Rule of Five oral bioavailability potential

Application Scenarios for 2-Methyl-3-oxo-N-(quinolin-8-yl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide (CAS 1904197-29-0)


CNS-Oriented Hit-Finding Library Expansion

With a TPSA of 74.7 Ų, XLogP3 of 1.2, and only one HBD, this compound occupies a favorable CNS drug-like property space (TPSA <90 Ų; XLogP3 1–3). Procurement is indicated for laboratories expanding CNS-focused screening decks where the quinoline substructure may engage adenosine, melatonin, or muscarinic receptor families [1].

Structure-Based Fragment Elaboration Campaigns

The low rotatable bond count (2) and rigid hexahydrocinnoline-quinoline scaffold make this compound suitable as a core for fragment growing or merging strategies. Its three planar ring systems provide a defined vector for substituent decoration in structure-based drug design (SBDD) projects [1].

Physicochemical Benchmarking in SAR Series

This compound serves as a balanced physicochemical reference point within a hexahydrocinnoline-6-carboxamide SAR series. Its intermediate TPSA and XLogP3 enable benchmarking of permeability, solubility, and non-specific binding trends against more lipophilic N-phenyl and more polar N-pyridyl analogs [1].

Metal-Chelating Probe Design (Quinoline-Derived) and Neglected Disease Screening

The 8-aminoquinoline motif is a privileged metal-chelating pharmacophore found in antimalarial and antileishmanial agents. This compound can be prioritized for phenotypic screening against neglected tropical disease panels (e.g., Leishmania, Trypanosoma) where quinoline-containing chemotypes have established precedent [1].

Quote Request

Request a Quote for 2-methyl-3-oxo-N-(quinolin-8-yl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.